2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride
Overview
Description
2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is a chemical compound that features a cyclopropane ring substituted with a 4-fluorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of 4-fluorobenzyl chloride with methylcyclopropane in the presence of a strong base such as sodium hydride. The resulting intermediate is then treated with hydrochloric acid to yield the hydrochloride salt of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the fluorophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, strong bases
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced fluorophenyl derivatives
Substitution: Alkylated amine derivatives
Scientific Research Applications
2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-methylcyclopropan-1-amine hydrochloride
- 2-(4-Bromophenyl)-2-methylcyclopropan-1-amine hydrochloride
- 2-(4-Methylphenyl)-2-methylcyclopropan-1-amine hydrochloride
Uniqueness
2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound particularly valuable in drug development.
Properties
IUPAC Name |
2-(4-fluorophenyl)-2-methylcyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c1-10(6-9(10)12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDSKWGVLWVSTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1N)C2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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